Positional Isomer Effect on Glucagon Receptor Binding
The 2-iodo (ortho) substitution pattern on the benzoyl ring of 2-iodo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide is distinct from the 3-iodo (meta) isomer (3-iodo-N'-[1-(2-naphthyl)ethylidene]benzohydrazide, CAS 307338-86-9). Published SAR in the benzoylnaphthalenehydrazone series demonstrates that relocation of a halogen atom from the C3 position (meta) to the C2 position (ortho) decreases glucagon receptor binding potency by approximately 10-fold (e.g., compound 25 vs. 26 in Ling et al., 2001, where C3→C2 hydroxyl relocation produced a 10-fold affinity loss) [1]. Although no head-to-head binding assay directly comparing the 2-iodo and 3-iodo isomers has been published, the class-level SAR trend predicts that the 2-iodo compound will exhibit significantly lower glucagon receptor affinity than its 3-iodo counterpart [1].
| Evidence Dimension | Predicted glucagon receptor binding affinity (based on positional SAR trend for halogen/hydroxyl relocation from C3 to C2) |
|---|---|
| Target Compound Data | 2-Iodo (ortho) substitution – predicted ca. 10-fold lower affinity relative to C3-substituted analogue (exact IC₅₀ not determined) |
| Comparator Or Baseline | 3-Iodo isomer (CAS 307338-86-9); C3-chloro analogue (compound 27, IC₅₀ = 0.20 µM at human glucagon receptor) [1] |
| Quantified Difference | Class-level SAR predicts approximately 10-fold affinity reduction for C2 vs. C3 substitution (inferred from hydroxyl positional SAR in same scaffold: compound 25 C3-OH vs. compound 26 C2-OH) [1] |
| Conditions | Human glucagon receptor competition-binding assay; recombinant BHK cell membranes [1] |
Why This Matters
Investigators requiring a lower-potency probe compound for glucagon receptor studies, or seeking to exploit the unique ortho-iodine geometry for metal-catalyzed cross-coupling chemistry, should specifically select the 2-iodo isomer; the 3-iodo isomer cannot fulfill this role.
- [1] Ling A, Hong Y, Gonzalez J, Gregor V, Polinsky A, Kuki A, Shi S, Teston K, Murphy D, Porter J, Kiel D, Lakis J, Anderes K, May J, Knudsen LB, Lau J. Identification of alkylidene hydrazides as glucagon receptor antagonists. J Med Chem. 2001;44(19):3141-3149. PMID: 11543683. (Table 2: SAR of 4-hydroxybenzoyl derivatives; C3→C2 hydroxyl relocation reduces affinity ~10-fold). View Source
